molecular formula C15H27NO3 B13015679 [4-(2-Hydroxy-ethyl)-bicyclo[2.2.2]oct-1-yl]-carbamic acid tert-butyl ester

[4-(2-Hydroxy-ethyl)-bicyclo[2.2.2]oct-1-yl]-carbamic acid tert-butyl ester

Cat. No.: B13015679
M. Wt: 269.38 g/mol
InChI Key: HFWPWFVZDXAGLM-UHFFFAOYSA-N
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Description

tert-butylN-[4-(2-hydroxyethyl)bicyclo[2.2.2]octan-1-yl]carbamate is a chemical compound with the molecular formula C15H27NO3. It is primarily used in scientific research and industrial applications. This compound is known for its unique structure, which includes a bicyclic octane ring and a hydroxyethyl group, making it a valuable reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butylN-[4-(2-hydroxyethyl)bicyclo[2.2.2]octan-1-yl]carbamate typically involves the reaction of di-tert-butyl dicarbonate with monoethanolamine. The reaction is carried out in the presence of a base such as sodium bicarbonate and a solvent like dichloromethane. The reaction conditions include maintaining a temperature of around 0-5°C to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically subjected to purification processes such as recrystallization or chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

tert-butylN-[4-(2-hydroxyethyl)bicyclo[2.2.2]octan-1-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carbonyl compounds, alcohol derivatives, and substituted carbamates, depending on the type of reaction and conditions used .

Scientific Research Applications

tert-butylN-[4-(2-hydroxyethyl)bicyclo[2.2.2]octan-1-yl]carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butylN-[4-(2-hydroxyethyl)bicyclo[2.2.2]octan-1-yl]carbamate involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. The bicyclic structure provides rigidity, which can enhance binding affinity and specificity. The compound can modulate various biochemical pathways, depending on its application .

Comparison with Similar Compounds

Similar Compounds

  • tert-butylN-(2-hydroxyethyl)carbamate
  • tert-butylN-(4-hydroxybicyclo[2.2.2]octan-1-yl)carbamate

Uniqueness

tert-butylN-[4-(2-hydroxyethyl)bicyclo[2.2.2]octan-1-yl]carbamate is unique due to its bicyclic octane ring structure, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other similar compounds and enhances its utility in specific applications .

Properties

Molecular Formula

C15H27NO3

Molecular Weight

269.38 g/mol

IUPAC Name

tert-butyl N-[4-(2-hydroxyethyl)-1-bicyclo[2.2.2]octanyl]carbamate

InChI

InChI=1S/C15H27NO3/c1-13(2,3)19-12(18)16-15-7-4-14(5-8-15,6-9-15)10-11-17/h17H,4-11H2,1-3H3,(H,16,18)

InChI Key

HFWPWFVZDXAGLM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC12CCC(CC1)(CC2)CCO

Origin of Product

United States

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